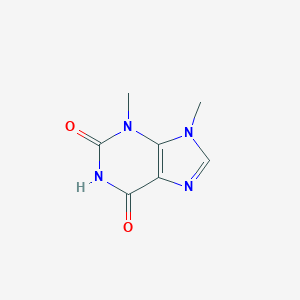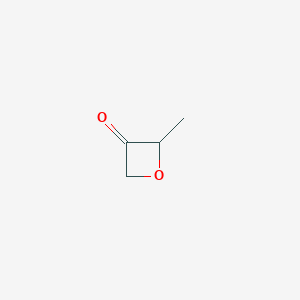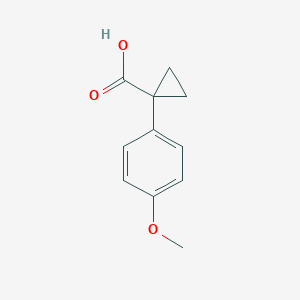
Meclorisone dibutyrate
Vue d'ensemble
Description
Le dibutyrate de méclorisone est un corticostéroïde synthétique possédant des propriétés anti-inflammatoires. Ce composé est utilisé dans diverses formulations pharmaceutiques en raison de ses puissants effets anti-inflammatoires.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dibutyrate de méclorisone implique l'estérification de la méclorisone avec l'acide butyrique. La réaction nécessite généralement la présence d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète des matières premières en l'ester souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production du dibutyrate de méclorisone suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et une surveillance continue des conditions de réaction pour garantir un rendement élevé et la pureté du produit final. Le produit brut est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
Le dibutyrate de méclorisone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes tels que le chlore ou le brome en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du dibutyrate de méclorisone peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de recherche scientifique
Le dibutyrate de méclorisone a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Employé dans des études sur le métabolisme des stéroïdes et la régulation hormonale.
Médecine : En cours d'investigation pour ses effets thérapeutiques potentiels dans le traitement des maladies et des affections inflammatoires telles que l'asthme et l'arthrite.
Industrie : Utilisé dans la formulation de crèmes et d'onguents topiques pour ses propriétés anti-inflammatoires
Mécanisme d'action
Le dibutyrate de méclorisone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison conduit à l'activation du récepteur et à sa translocation vers le noyau, où il module l'expression de gènes spécifiques impliqués dans la réponse inflammatoire. Le composé inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant ainsi l'inflammation et la réponse immunitaire .
Applications De Recherche Scientifique
Meclorisone dibutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of steroid metabolism and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and conditions such as asthma and arthritis.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties
Mécanisme D'action
Meclorisone dibutyrate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor and its translocation to the nucleus, where it modulates the expression of specific genes involved in the inflammatory response. The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and immune response .
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrocortisone : Un autre corticostéroïde possédant des propriétés anti-inflammatoires similaires.
Prednisolone : Un corticostéroïde synthétique utilisé pour traiter une variété de maladies inflammatoires et auto-immunes.
Dexaméthasone : Un corticostéroïde puissant avec une durée d'action plus longue que le dibutyrate de méclorisone.
Unicité
Le dibutyrate de méclorisone est unique en raison de sa structure chimique spécifique, qui confère des propriétés pharmacocinétiques et pharmacodynamiques distinctes. Sa forme d'ester dibutyrate améliore sa lipophilie, permettant une meilleure pénétration cutanée et une action prolongée lorsqu'il est utilisé dans des formulations topiques .
Propriétés
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-butanoyloxy-9,11-dichloro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40Cl2O6/c1-6-8-25(35)37-17-24(34)30(38-26(36)9-7-2)18(3)14-22-21-11-10-19-15-20(33)12-13-27(19,4)29(21,32)23(31)16-28(22,30)5/h12-13,15,18,21-23H,6-11,14,16-17H2,1-5H3/t18-,21+,22+,23+,27+,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXCOHMTWUSXGY-GAPIFECDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909562 | |
| Record name | 9,11-Dichloro-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10549-91-4 | |
| Record name | Meclorisone dibutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10549-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclorisone dibutyrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Dichloro-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,11β-dichloro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(butyrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLORISONE DIBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871V0CE38C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


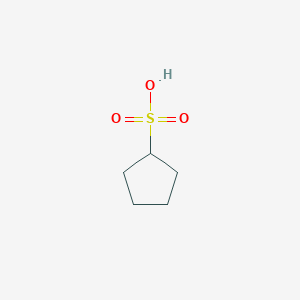

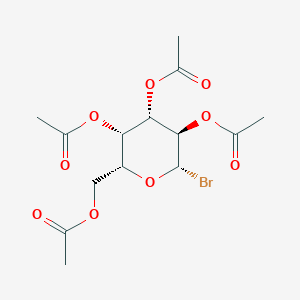
![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
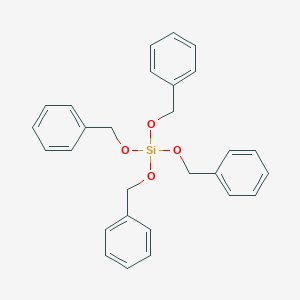
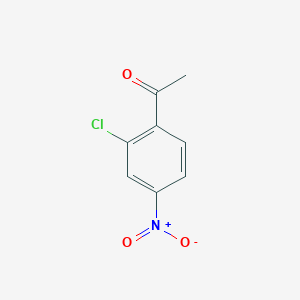
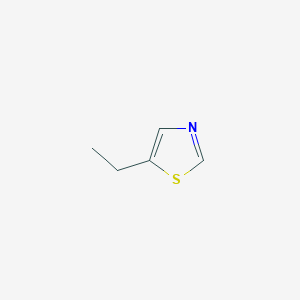

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)

